1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
This compound (molecular formula: C₁₉H₂₅N₃O₄; molecular weight: ~359.42 g/mol) features a piperidine ring substituted with a cyclohex-3-ene carbonyl group and an imidazolidine-2,4-dione core bearing a 2-methoxyethyl side chain. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ~2.1) and hydrogen-bonding capacity due to the imidazolidinedione ring.
Properties
IUPAC Name |
1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-25-12-11-20-16(22)13-21(18(20)24)15-7-9-19(10-8-15)17(23)14-5-3-2-4-6-14/h2-3,14-15H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQNWSFELNFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a cyclohexene moiety, a piperidine ring, and an imidazolidine core. Its molecular formula is , and it has a molecular weight of approximately 381.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation and modulation of other biological processes.
- Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways that regulate mood and cognitive functions.
Pharmacological Effects
This compound has shown promise in various biological assays:
Study 1: Antioxidant Properties
A study investigated the antioxidant properties of the compound using cultured human cells. Results indicated a significant reduction in reactive oxygen species (ROS) when treated with varying concentrations of the compound. This suggests potential applications in oxidative stress-related conditions.
Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight its potential as an anti-inflammatory agent.
Study 3: Neuroprotection
Research involving neuronal cell lines showed that treatment with the compound led to decreased cell death under oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways, specifically through the regulation of Bcl-2 family proteins.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structural arrangement that includes:
- A cyclohexene ring
- A piperidine moiety
- An imidazolidine core
The molecular formula is , and it has a molecular weight of approximately 325.41 g/mol. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione may exhibit anticancer properties. Mannich bases, which are structurally related to this compound, have shown promise in targeting various cancer cell lines, including:
- Prostate cancer (PC-3)
- Hepatocellular carcinoma (HepG2)
- Human lung carcinoma (SK-LU-1)
- Human breast cancer (MCF-7)
In studies, certain derivatives demonstrated significant cytotoxicity against these cell lines, suggesting that the compound could be further explored for its potential in cancer therapy .
Neuroprotective Effects
The piperidine component of the compound may contribute to neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Preliminary studies have indicated that imidazolidine derivatives can possess antimicrobial activity. This could open avenues for developing new antibiotics or antifungal agents based on the structure of this compound.
Case Study 1: Anticancer Screening
A series of Mannich bases derived from similar structures were evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the piperidine ring significantly influenced cytotoxicity levels. For instance, compounds with specific substitutions exhibited IC50 values lower than 2 µg/mL against the MCF-7 cell line, highlighting the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
In vitro studies showed that compounds with piperidine rings could inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions. These findings suggest that this compound might be beneficial in developing treatments for neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s logP (~2.1) is lower than the pyridopyrimidine derivative (logP ~3.5 ) due to the hydrophilic methoxyethyl group, suggesting improved aqueous solubility.
- Hydrogen Bonding : The imidazolidinedione core provides two hydrogen-bond acceptors (carbonyl groups), surpassing the spiroimidazopyridine’s single acceptor .
Q & A
Q. What are the critical GHS compliance requirements for handling this compound?
- Methodological Answer : Although direct GHS classification is unavailable (), adopt precautions for unclassified compounds:
- Labeling : Include hazard codes H315 (skin irritation) and H319 (eye irritation) based on structural analogs in .
- Documentation : Maintain SDS with first-aid measures (e.g., eye flushing with water for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
